フマル酸-2,3-d2

概要

説明

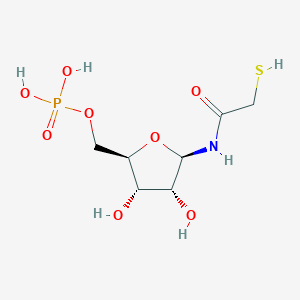

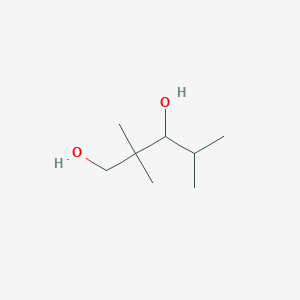

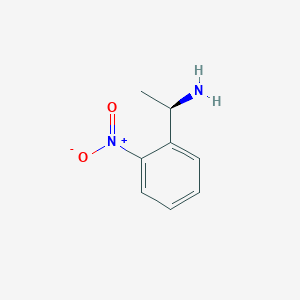

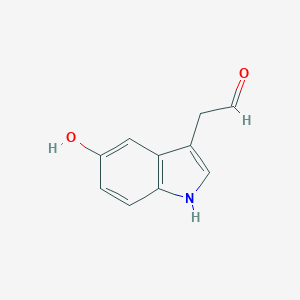

Fumaric acid-2,3-d2 is a deuterated form of fumaric acid, a naturally occurring dicarboxylic acid. Fumaric acid-2,3-d2 is used as an analytical tool in scientific research, as it can provide insight into the structure and function of proteins and other molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

科学的研究の応用

バイオテクノロジーによる生産

フマル酸は、バイオベースの化学物質およびポリマーの生産において多くの用途を持つ基盤化学物質です . フマル酸は発酵によって生成され、真菌Rhizopus arrhizus NRRL 2582の形態がフマル酸の生成に影響を与えることがわかっています . 最も高い収率は、分散した菌糸体で達成されました .

食品業界

フマル酸は主に食品酸味料として使用されています . その溶解度、融点、およびpH値は、食品生産を含むさまざまな業界での有用性に貢献しています .

化学原料

フマル酸は、紙用樹脂、不飽和ポリエステル樹脂、アルキド樹脂、可塑剤の製造のための化学原料として役立ちます .

製薬業界

工業製品

発酵プロセス改善

多くの研究は、再生可能な原料や遺伝子組み換え微生物の使用に加えて、発酵ブロスからのフマル酸の容易な回収のためのさまざまな下流技術の開発と適用によって、発酵プロセスを改善することに焦点を当てています .

グリーン生産

現在の傾向は、「グリーン生産」と、低コストの原料を使用するフマル酸のバイオテクノロジーによる生産などの環境に優しい技術の実装に向かっています

作用機序

Target of Action

Fumaric Acid-2,3-d2, also known as 2-Butenedioic-2,3-d2 acid , is a variant of fumaric acid, an intermediate in the citric acid cycle used by cells to produce energy in the form of adenosine triphosphate (ATP). The primary targets of Fumaric Acid-2,3-d2 are likely to be similar to those of fumaric acid and its esters, which are known to target various cellular pathways, including the NRF2 and FOXO pathways .

Mode of Action

It is known that fumaric acid and its esters, such as dimethyl fumarate, can activate the nrf2 pathway . This pathway is involved in the cellular response to oxidative stress, and its activation can lead to the upregulation of various antioxidant and cytoprotective genes .

Biochemical Pathways

Fumaric Acid-2,3-d2 is likely to affect the same biochemical pathways as fumaric acid. One key pathway is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle), where fumaric acid is an intermediate. Fumaric acid esters have been shown to stimulate glycolysis and reduce cell respiration in endothelial cells, potentially through the down-regulation of serine and glycine synthesis .

Pharmacokinetics

It is known that fumaric acid and its esters have high oral bioavailability . They are metabolized primarily through glucuronidation, a process that attaches a glucuronic acid molecule to the drug, making it more water-soluble and easier to excrete .

Result of Action

The activation of the NRF2 pathway by Fumaric Acid-2,3-d2 could lead to various cellular effects, including increased antioxidant activity and cytoprotection . This could potentially help protect cells from damage caused by oxidative stress.

Safety and Hazards

生化学分析

Biochemical Properties

Fumaric acid-2,3-d2 participates in biochemical reactions similar to its non-deuterated counterpart, fumaric acid. It interacts with several enzymes in the TCA cycle, including succinate dehydrogenase, which oxidizes succinate to fumarate, and fumarase, which converts fumarate to malate . These interactions are crucial for energy production within the cell .

Cellular Effects

Fumaric acid-2,3-d2 can influence various cellular processes. For instance, it has been shown to inhibit dendritic cell maturation and reduce inflammatory cytokine production, thereby affecting T cell proliferation . It also activates the Nrf2 antioxidant response pathway, a primary cellular defense against oxidative stress .

Molecular Mechanism

At the molecular level, fumaric acid-2,3-d2 exerts its effects through several mechanisms. It activates the Nrf2 signaling pathway, inhibiting DC maturation and reducing inflammatory cytokine production . It also influences cellular metabolism by participating in the TCA cycle, affecting energy production and utilization within the cell .

Metabolic Pathways

Fumaric acid-2,3-d2 is involved in the TCA cycle, a central metabolic pathway. It is formed by the oxidation of succinate by the enzyme succinate dehydrogenase and is then converted to malate by the enzyme fumarase .

Subcellular Localization

The subcellular localization of fumaric acid-2,3-d2 is likely to be similar to that of fumaric acid. Fumaric acid is produced in eukaryotic organisms from succinate in complex 2 of the electron transport chain

特性

IUPAC Name |

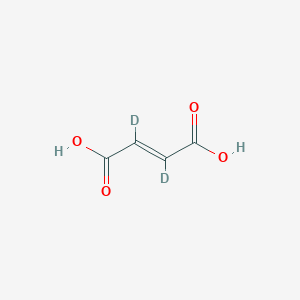

(E)-2,3-dideuteriobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-FBBQFRKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480197 | |

| Record name | Fumaric acid-2,3-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24461-32-3 | |

| Record name | Fumaric acid-2,3-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24461-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。